tert-Butyl (3-cyanophenyl)carbamate
Overview
Description
tert-Butyl (3-cyanophenyl)carbamate: is a chemical compound with the molecular formula C12H14N2O2. It is used in the synthesis of various pharmaceutical entities and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate. This compound is also known for its role in organic synthesis and as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanophenyl)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, resulting in the formation of tert-butyl esters .
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: It can be reduced using ketoreductases, which are capable of performing chiral selective reductions.
Substitution: The compound can undergo substitution reactions, such as the palladium-catalyzed cross-coupling reaction with aryl halides.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Ketoreductases, such as ES-KRED-213 and KRED-P1-H01, are used for chiral selective reductions.
Substitution: Palladium catalysts and bases like cesium carbonate are used in cross-coupling reactions.
Major Products Formed:
Oxidation: tert-Butyl esters are formed from the oxidation of benzyl cyanides.
Reduction: Chiral selective reduction leads to the formation of hydroxy-substituted carbamates.
Substitution: N-Boc-protected anilines are formed from palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
tert-Butyl (3-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals like Citalopram and Escitalopram oxalate.
Medicine: It serves as an intermediate in the synthesis of drugs that act as serotonin reuptake inhibitors, which are used to treat depression.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in industrial chemical processes.
Mechanism of Action
tert-Butyl (3-cyanophenyl)carbamate can be compared with other carbamate protecting groups, such as:
Carboxybenzyl (CBz): This group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen (H2).
Fluorenylmethoxycarbonyl (FMoc): This group can be removed with an amine base, such as diethylamine.
Uniqueness: this compound is unique due to its stability under mild conditions and its ease of removal under acidic conditions. This makes it a preferred choice for protecting amines in various synthetic applications .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-(3-cyanophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFNFUJFIMRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478146 | |
Record name | tert-Butyl (3-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145878-50-8 | |
Record name | tert-Butyl (3-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3-cyanophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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